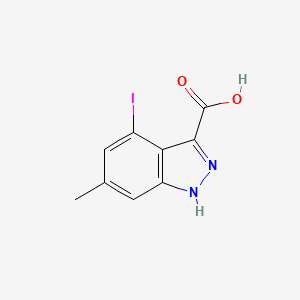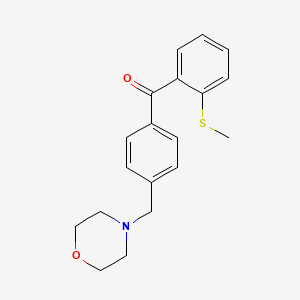
4'-Morpholinomethyl-2-thiomethylbenzophenone
Descripción general
Descripción
4'-Morpholinomethyl-2-thiomethylbenzophenone (4'-Morpholinomethyl-TMBP) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. 4'-Morpholinomethyl-TMBP is a derivative of benzophenone, a type of phenylketone, and has a unique structure that is composed of two nitrogen atoms, two sulfur atoms, and four oxygen atoms. This compound has been found to possess a range of properties that make it a useful tool for various laboratory experiments.
Aplicaciones Científicas De Investigación
4'-Morpholinomethyl-TMBP has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of hydrogen sulfide in biological systems. It has also been used to study the effects of ultraviolet radiation on proteins. Additionally, 4'-Morpholinomethyl-TMBP has been used to study the effects of environmental pollutants on aquatic organisms.
Mecanismo De Acción
The mechanism of action of 4'-Morpholinomethyl-TMBP is not yet fully understood. However, it is believed that the compound interacts with proteins and other macromolecules in the cell and alters their structure and function. Additionally, 4'-Morpholinomethyl-TMBP has been found to interact with DNA, which may affect the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-Morpholinomethyl-TMBP are not yet fully understood. However, the compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 4'-Morpholinomethyl-TMBP has been found to have an inhibitory effect on the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-Morpholinomethyl-TMBP has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored for long periods of time. Additionally, 4'-Morpholinomethyl-TMBP is relatively inexpensive and can be easily synthesized. However, the compound does have some limitations. It is not very soluble in water and is not very soluble in organic solvents. Additionally, the compound is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for 4'-Morpholinomethyl-TMBP research. One potential direction is to further investigate the compound’s effects on proteins, DNA, and other macromolecules. Additionally, further research could be conducted to explore the compound’s potential therapeutic applications, such as its potential anti-cancer properties. Additionally, research could be conducted to explore the compound’s potential use as an environmentally friendly alternative to traditional pollutants. Finally, research could be conducted to further investigate the compound’s effects on aquatic organisms and its potential use as a tool for environmental monitoring.
Propiedades
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-23-18-5-3-2-4-17(18)19(21)16-8-6-15(7-9-16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCSHHNTXFSNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642627 | |
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898769-86-3 | |
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



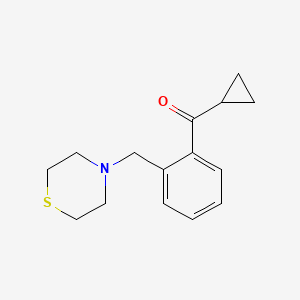
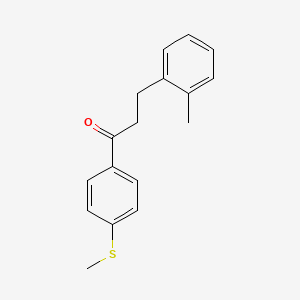
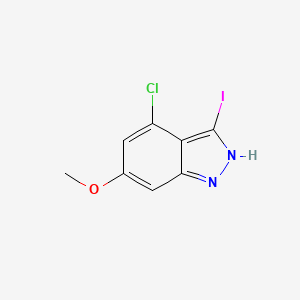


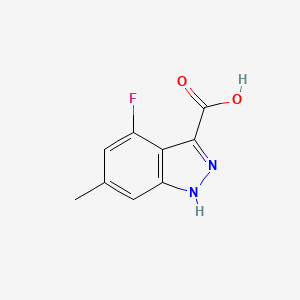


![7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613181.png)

![4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613185.png)


